2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine
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Overview
Description
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine typically involves the reaction of 2,3-dimethylpyrazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Lacks the phenylmethyl group, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Another isomer with distinct biological activities.
2,3-Dimethyl-5-methoxypyrazine: Contains a methoxy group instead of a phenylmethyl group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine is unique due to its phenylmethyl group, which imparts distinct chemical properties and potential applications. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenylmethoxypyrazine |
InChI |
InChI=1S/C13H14N2O/c1-10-11(2)15-13(8-14-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
FYELGJWIUWCEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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